Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)-
Description
The compound Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is a methanimidamide derivative characterized by a central amidine core substituted with a 4-chloro-2-methylphenyl group at the N' position, a methyl group at the N position, and a methylsulfinylmethyl group at the adjacent N position.
Key structural features include:
- 4-Chloro-2-methylphenyl group: A halogenated aromatic substituent common in agrochemicals, contributing to bioactivity and binding affinity .
- Methylsulfinylmethyl group: A polar sulfoxide moiety that enhances solubility and metabolic stability compared to non-oxidized sulfur-containing analogs .
This compound is structurally related to Chlordimeform (CAS 6164-98-3, Methanimidamide, N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-), a banned acaricide and insecticide due to carcinogenicity . The substitution of one dimethylamine group with a methylsulfinylmethyl group in the target compound may alter its toxicity profile and environmental persistence.
Properties
CAS No. |
57350-35-3 |
|---|---|
Molecular Formula |
C11H15ClN2OS |
Molecular Weight |
258.77 g/mol |
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N-methyl-N-(methylsulfinylmethyl)methanimidamide |
InChI |
InChI=1S/C11H15ClN2OS/c1-9-6-10(12)4-5-11(9)13-7-14(2)8-16(3)15/h4-7H,8H2,1-3H3 |
InChI Key |
WJZQHVFWZUCEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CN(C)CS(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- involves several steps. One common method includes the reaction of 4-chloro-2-methylaniline with formaldehyde and methylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or halogenated forms .
Scientific Research Applications
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting metabolic pathways. This inhibition is often achieved through the formation of a stable complex between the compound and the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally and functionally related methanimidamide derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Toxicity: Chlorinated aromatic rings (e.g., 4-chloro-2-methylphenyl in Chlordimeform) correlate with higher carcinogenic risk, whereas non-halogenated analogs (e.g., N,N-dimethyl-N'-phenyl) show lower hazards . The methylsulfinylmethyl group in the target compound may reduce lipophilicity and bioaccumulation compared to Chlordimeform’s dimethylamine group .
Halogenation increases molecular weight and melting points, as seen in Chlordimeform (MP 35°C) vs. non-chlorinated analogs .
Regulatory Implications :
Biological Activity
Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)-, is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Chemical Formula : C11H14ClN3OS
- Molecular Weight : 273.76 g/mol
- CAS Number : 129822-41-9
The biological activity of Methanimidamide is largely attributed to its interaction with specific molecular targets involved in various physiological processes. Some key mechanisms include:
- Inhibition of Enzymatic Activity : Methanimidamide derivatives have shown potential as inhibitors of methionine aminopeptidases (MetAPs), which are crucial for protein maturation and regulation in various organisms, including Mycobacterium tuberculosis (Mtb) .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), with significant reductions in minimal inhibitory concentrations (MIC) observed in laboratory settings .
- Anti-inflammatory Effects : Research indicates that Methanimidamide can modulate inflammatory responses, particularly through the inhibition of nitric oxide production in activated macrophages .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Methanimidamide:
Case Studies
Several studies have highlighted the efficacy of Methanimidamide and its derivatives:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antibacterial properties of Methanimidamide derivatives against MRSA. The results indicated that certain derivatives maintained or enhanced antimicrobial properties compared to the parent compound, showcasing a significant reduction in MIC values across multiple bacterial strains .
-
Inhibition of Mycobacterial Growth :
- A high-throughput screening identified Methanimidamide derivatives as potent inhibitors of Mtb MetAPs. The structure-activity relationship (SAR) analysis revealed that modifications to the methanimidamide structure could enhance inhibitory potency, suggesting avenues for drug development against tuberculosis .
- Inflammation Modulation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
